1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group attached to the piperazine ring and a naphthalen-2-yloxy group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-cyclohexylpiperazine, is synthesized by reacting cyclohexylamine with piperazine under controlled conditions.
Attachment of the naphthalen-2-yloxy group: The naphthalen-2-yloxy group is introduced by reacting 2-naphthol with an appropriate alkylating agent, such as 2-chloroethanone, in the presence of a base like potassium carbonate.
Coupling reaction: The final step involves coupling the 4-cyclohexylpiperazine with the naphthalen-2-yloxy derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- 1-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- 1-(4-Phenylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Comparison: 1-(4-Cyclohexylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C22H28N2O2/c25-22(17-26-21-11-10-18-6-4-5-7-19(18)16-21)24-14-12-23(13-15-24)20-8-2-1-3-9-20/h4-7,10-11,16,20H,1-3,8-9,12-15,17H2 |
InChI Key |
WHCDSSKLXDPQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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